
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenyl group, a carboxylic acid group, and a keto group
Mechanism of Action
Target of Action
The primary targets of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are currently unknown. This compound is structurally similar to other pyridine derivatives, which have been found to interact with various biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
The biochemical pathways affected by this compound are also currently unknown. Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
TGR5 Agonism
Recent studies have identified that compounds similar to 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid act as agonists for the TGR5 receptor (G protein-coupled bile acid receptor 1). This receptor is implicated in various metabolic processes, making it a target for treating conditions such as:
- Type 2 Diabetes (T2D) : TGR5 agonists have shown promise in improving glucose metabolism and insulin sensitivity, potentially offering new avenues for diabetes management .
- Obesity and Dyslipidemia : The modulation of TGR5 can help regulate lipid metabolism and energy expenditure, addressing obesity-related disorders .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of dihydropyridine structures exhibit significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells . In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human cancer lines such as:
- Breast cancer
- Lung cancer
- Colon cancer
Anti-inflammatory Properties
There is emerging evidence suggesting that dihydropyridine derivatives possess anti-inflammatory effects. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation, such as:
- Inflammatory Bowel Disease (IBD)
- Rheumatoid Arthritis
Case Study 1: TGR5 Agonists in Diabetes Management
A study conducted on a series of dihydropyridine derivatives showed that specific modifications to the 6-(4-methoxyphenyl) structure enhanced TGR5 activation. These compounds were tested in diabetic mouse models, resulting in improved glycemic control and reduced body weight gain compared to control groups.
Case Study 2: Anticancer Screening
In a comprehensive screening of synthesized dihydropyridines, including 6-(4-methoxyphenyl)-2-oxo derivatives, significant cytotoxicity was observed against several cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: An ester derivative of the target compound.
Uniqueness
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a keto group, and a carboxylic acid group makes it a versatile compound for various applications.
Biological Activity
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known by its CAS number 147269-07-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Structure and Composition
The compound has the following chemical structure:
- Linear Formula : C₁₃H₁₁NO₄
- Molecular Weight : 245.23 g/mol
- CAS Number : 147269-07-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes and ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds on various cancer cell lines, including:
Cell Line | Compound Tested | Inhibition Percentage |
---|---|---|
HCT-15 (Colorectal) | This compound | >50% |
MCF-7 (Breast) | Similar derivatives | Significant cytotoxicity |
PC-3 (Prostate) | Various dihydropyridine derivatives | Notable inhibition |
In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies evaluated its effectiveness against a range of bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to involve interaction with specific molecular targets. Docking studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in cancer progression and microbial resistance. For example, the compound may inhibit topoisomerases or other critical enzymes that facilitate DNA replication in cancer cells .
Study on Anticancer Effects
In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and tested their effects on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against HCT-15 and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial activity of various dihydropyridine derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDUENLSLFAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377647 | |
Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147269-07-6 | |
Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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